Sigma-1 Receptor Occupancy vs. Dopamine D2 Receptor Occupancy In Vivo
At behaviorally active doses (3-15 mg/kg), Pridopidine shows high sigma-1 receptor (S1R) occupancy (57-85%) while D2R occupancy is negligible. Significant D2R occupancy (44-66%) is only observed at a 20-fold higher dose (60 mg/kg) [1]. This contrasts with classical D2R antagonists like haloperidol, which potently occupy D2Rs at low doses, leading to motor side effects. This data establishes that Pridopidine's primary in vivo target is S1R, not D2R.
| Evidence Dimension | Receptor Occupancy (%) In Vivo (Rat Brain) |
|---|---|
| Target Compound Data | S1R Occupancy: 57 ± 2% (3 mg/kg), 85 ± 2% (15 mg/kg). D2R Occupancy: Not significant at 3 or 15 mg/kg; 44–66% at 60 mg/kg. |
| Comparator Or Baseline | Baseline is vehicle control (0% occupancy). The comparator concept is classical D2 antagonists (e.g., haloperidol) which show high D2R occupancy at low doses. |
| Quantified Difference | Pridopidine requires a 20-fold higher dose to achieve significant D2R occupancy compared to the dose required for high S1R occupancy. |
| Conditions | In vivo PET imaging in rats using [11C]SA4503 (S1R) and [11C]raclopride (D2R) radiotracers [1]. |
Why This Matters
This confirms Pridopidine's primary mechanism of action as S1R agonism, not D2R antagonism, which is critical for researchers studying S1R-mediated pathways and for avoiding D2R-related side effects in models.
- [1] Sahlholm K, Sijbesma J, Maas B, et al. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. Psychopharmacology. 2015;232(18):3443–3453. doi:10.1007/s00213-015-3997-8 View Source
